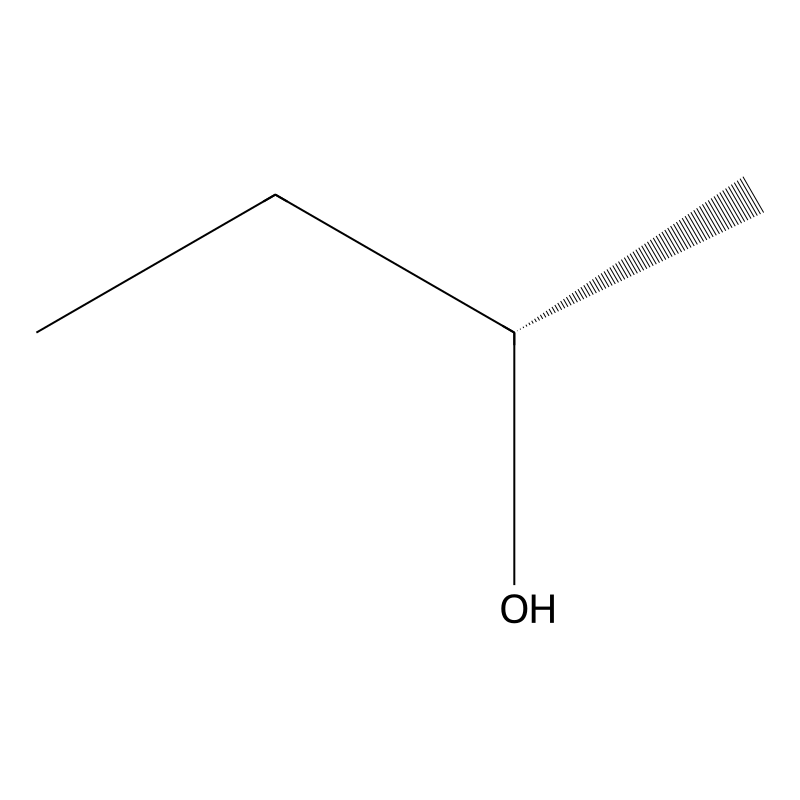

(S)-(+)-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-2-butanol, also known as (S)-butan-2-ol, is a chiral secondary alcohol with the molecular formula . It exists as one of two stereoisomers of 2-butanol, the other being (R)-(−)-2-butanol. This compound is typically encountered in a racemic mixture, but the (S)-enantiomer is characterized by its specific optical rotation. (S)-(+)-2-butanol is a colorless, flammable liquid with a pleasant odor, and it is soluble in water and organic solvents in varying degrees .

(S)-(+)-2-Butanol itself does not have a well-defined mechanism of action in biological systems. However, its chiral properties can be crucial in the action of drugs or other molecules it is used to synthesize. Due to its asymmetry, (S)-(+)-2-Butanol can interact differently with other chiral molecules compared to its non-chiral counterpart or its mirror image stereoisomer. This stereoselectivity is essential in developing new drugs as it can influence factors like efficacy and side effects [].

Synthesis of Chiral Materials:

- Chiral Asymmetric Perylene Diimides (PDIs): (S)-(+)-2-Butanol can be used to synthesize chiral asymmetric PDIs. These molecules spontaneously self-assemble into one-handed nanotubes, exhibiting photoconductive and fluorescent properties [].

Polymerization:

- Helical Polymers: (S)-(+)-2-Butanol is used to synthesize bulky chiral vinyl monomers. These monomers can be radically polymerized to form helical polymers with a specific screw sense []. This research contributes to the development of novel and functional polymeric materials.

Chiral Solvents:

- Studying Excited State Photo Transfer: (S)-(+)-2-Butanol acts as a chiral solvent to study the excited state photo transfer of the photoacid, 5,8-dicyano-2-naphthol (DCN2) in a chiral environment []. This research helps understand the behavior of molecules in different environments and has potential applications in areas like chiral photochemistry and asymmetric catalysis.

(S)-(+)-2-butanol exhibits low toxicity and has been studied for its potential biological activities. It has been noted for its ability to act as a solvent in biological assays and its role in metabolic pathways. Some studies suggest that it may have antimicrobial properties, although further research is needed to confirm these effects .

Several methods exist for synthesizing (S)-(+)-2-butanol:

- Hydration of Alkenes: Industrially, it is produced via the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst. This method allows for large-scale production .

- Grignard Reaction: In laboratory settings, (S)-(+)-2-butanol can be synthesized by reacting ethylmagnesium bromide with acetaldehyde in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran .

- Biocatalytic Methods: Enzymatic methods using specific microorganisms or enzymes can also produce this compound with high selectivity for the (S)-enantiomer.

Studies involving (S)-(+)-2-butanol have focused on its interactions within biological systems and its effects on various biochemical pathways. Research indicates that it may influence enzyme activity and metabolic processes, although detailed mechanisms remain under investigation. Its low toxicity profile makes it suitable for further exploration in pharmacological contexts .

(S)-(+)-2-butanol shares structural similarities with several other alcohols. Here are some comparable compounds:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| 1-Butanol | CH3(CH2)3OH | Primary alcohol; lower boiling point than 2-butanol |

| Isobutanol | (CH3)2CHOH | Branched structure; different physical properties |

| Tert-Butanol | (CH3)3COH | Tertiary alcohol; more sterically hindered |

| (R)-(−)-2-butanol | CH3CH(OH)CH2CH3 | Enantiomer of (S)-(+) form; different optical activity |

The uniqueness of (S)-(+)-2-butanol lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its structural isomers .

The synthesis of (S)-(+)-2-butanol through traditional chemical methods presents significant challenges due to the subtle structural differences between the methyl and ethyl groups adjacent to the prochiral carbonyl group in 2-butanone [18]. This structural similarity makes it difficult to achieve high enantioselectivity through conventional chemical reduction approaches [18].

One of the established industrial routes for producing racemic 2-butanol involves the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst [7] [12]. This process yields a racemic mixture containing equal amounts of both (R)-(−)-2-butanol and (S)-(+)-2-butanol enantiomers [7]. The reaction can be represented as follows:

CH₃CH=CHCH₃ + H₂O → CH₃CH(OH)CH₂CH₃

In laboratory settings, 2-butanol can also be synthesized via Grignard reaction by reacting ethylmagnesium bromide with acetaldehyde in dried diethyl ether or tetrahydrofuran [7]. However, this method also produces a racemic mixture rather than the enantiopure (S)-(+)-2-butanol [7].

Another approach for obtaining (S)-(+)-2-butanol involves oxidative resolution of racemic 2-butanol mixtures [18]. This process utilizes selective oxidation of one enantiomer, allowing for the isolation of (S)-(+)-2-butanol with optical purity exceeding 90% [18]. The process employs biotransformation compositions that selectively oxidize the (R)-enantiomer while leaving the desired (S)-enantiomer intact [18].

Recent research has explored alternative synthesis routes from biomass-derived precursors. For instance, the hydrogenolysis of 1,4-anhydroerythritol (1,4-AHERY) using rhodium-molybdenum oxide catalysts (Rh-MoOx/SiO₂) has shown promise for producing 2-butanol, though not specifically the (S)-(+) enantiomer [12]. This approach represents a potential sustainable pathway from renewable resources, with yields reaching up to 51% [12].

| Traditional Synthesis Method | Starting Material | Catalyst | Product | Selectivity for (S)-(+)-2-butanol |

|---|---|---|---|---|

| Alkene hydration | 1-butene/2-butene | Sulfuric acid | Racemic 2-butanol | None (racemic mixture) |

| Grignard reaction | Ethylmagnesium bromide + acetaldehyde | None | Racemic 2-butanol | None (racemic mixture) |

| Oxidative resolution | Racemic 2-butanol | Biotransformation composition | (S)-(+)-2-butanol | >90% optical purity |

| Biomass hydrogenolysis | 1,4-AHERY | Rh-MoOx/SiO₂ | 2-butanol | Not specified for (S)-(+) |

Biocatalytic Asymmetric Reduction Strategies

Alcohol Dehydrogenase-Mediated Processes

Alcohol dehydrogenase (ADH)-mediated processes represent one of the most promising approaches for the stereoselective synthesis of (S)-(+)-2-butanol [1] [13]. These enzymatic methods offer significant advantages over traditional chemical synthesis routes, particularly in terms of enantioselectivity and environmental sustainability [1].

The biocatalytic asymmetric reduction of 2-butanone to (S)-(+)-2-butanol typically employs specific alcohol dehydrogenases that demonstrate S-selectivity [1] [10]. These enzymes catalyze the stereoselective addition of a hydride to the prochiral carbonyl group of 2-butanone, resulting in the formation of the (S)-(+) enantiomer [1]. The general reaction can be represented as:

CH₃COCH₂CH₃ + NADH + H⁺ → CH₃CH(OH)CH₂CH₃ + NAD⁺

Several alcohol dehydrogenases have been identified and characterized for their ability to produce (S)-(+)-2-butanol with high enantioselectivity [10] [15]. For instance, research has demonstrated that certain ADHs from Gordonia species can effectively catalyze the reduction of 2-butanone to (S)-(+)-2-butanol with excellent stereoselectivity [10]. These enzymes show a preference for secondary alcohols and ketones, making them particularly suitable for the production of (S)-(+)-2-butanol [15].

The implementation of ADH-mediated processes often involves the use of recombinant microorganisms expressing the desired enzyme [1] [3]. For example, studies have shown that recombinant Escherichia coli cells expressing specific ADHs can be employed for the efficient production of (S)-(+)-2-butanol [1] [13]. This approach allows for the optimization of enzyme expression and activity, leading to improved yields and stereoselectivity [1].

A critical aspect of ADH-mediated processes is the regeneration of the nicotinamide adenine dinucleotide (NADH) cofactor, which is essential for the reduction reaction [10] [13]. Various strategies have been developed for cofactor regeneration, including the use of coupled enzyme systems or the implementation of whole-cell biocatalysts that naturally regenerate NADH through their metabolic pathways [3] [10].

| Enzyme Source | Host Organism | Enantiomeric Excess (ee) | Conversion Rate | Reference |

|---|---|---|---|---|

| S-selective ADH | Recombinant E. coli | >98% | Up to 46% | [1] |

| ADH from Gordonia sp. | Saccharomyces cerevisiae | Not specified | Low (mg/L scale) | [10] |

| ADH from Lactobacillus paracasei | Native strain | 99% | >99% | [11] |

Continuous Micro-Aqueous Reaction Systems

Continuous micro-aqueous reaction systems represent an innovative approach for the efficient production of (S)-(+)-2-butanol through biocatalytic asymmetric reduction [1] [6]. These systems address several limitations associated with conventional batch processes, particularly regarding productivity, enzyme stability, and product recovery [1].

In continuous micro-aqueous systems, the biocatalytic reduction of 2-butanone to (S)-(+)-2-butanol occurs in a reaction environment with limited water content, often supplemented with organic solvents or operated as biphasic systems [1] [6]. This approach offers several advantages, including enhanced substrate solubility, simplified product recovery, and reduced substrate and product inhibition [1] [6].

Research has demonstrated that continuous micro-aqueous systems can achieve remarkable space-time yields for (S)-(+)-2-butanol production [1]. For instance, studies using recombinant Escherichia coli cells expressing S-selective alcohol dehydrogenases in a continuous micro-aqueous, solvent-free reaction system have reported space-time yields of up to 461 grams per liter per day for (S)-(+)-2-butanol [1]. This represents a significant improvement over conventional batch processes [1] [13].

A key feature of these systems is the implementation of in situ product removal strategies, which help maintain high reaction rates by continuously extracting the product from the reaction medium [6]. This approach is particularly beneficial for (S)-(+)-2-butanol production, as it helps prevent product inhibition of the enzyme and reduces the risk of racemization [1] [6].

The optimization of residence time (τ) in continuous systems is crucial for achieving high conversion rates and enantiomeric excess [1]. Studies have shown that careful adjustment of this parameter can lead to conversion rates exceeding 99% with excellent enantiomeric excess (>96%) for the complementary (R)-2-butanol, suggesting similar potential for (S)-(+)-2-butanol production with appropriate enzyme selection [1].

| Parameter | Optimized Value | Effect on (S)-(+)-2-butanol Production | Reference |

|---|---|---|---|

| Residence time (τ) | 3.1 minutes | Space-time yield of 461 g/(L×d) | [1] |

| Substrate concentration | Optimized | Conversion up to 46% with >98% ee | [1] |

| Reaction phase | Biphasic system | Enhanced product extraction and enzyme stability | [6] |

| Temperature | 30-35°C | Optimal enzyme activity | [5] |

Racemization Challenges and Mitigation Techniques

The production of enantiopure (S)-(+)-2-butanol faces significant challenges due to racemization processes that can compromise optical purity [1] [8]. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, represents a major obstacle in maintaining the stereochemical integrity of (S)-(+)-2-butanol during synthesis and storage [8] [9].

One of the primary mechanisms of racemization for (S)-(+)-2-butanol involves acid-catalyzed processes [9]. In the presence of dilute acids, (S)-(+)-2-butanol can undergo protonation of the hydroxyl group, leading to the formation of an oxonium ion [9]. This intermediate can then lose water to form a planar carbocation, which can be attacked by water from either face, resulting in a mixture of both enantiomers [9]. The process can be represented as:

(S)-(+)-2-butanol + H⁺ → (S)-(+)-2-butyl oxonium ion → 2-butyl carbocation + H₂O → Racemic 2-butanol

Time-dependent racemization poses a particular challenge in biocatalytic processes [1]. Studies have shown that high stereoselectivity in the biocatalytic reduction of 2-butanone to (S)-(+)-2-butanol is often only achieved at incomplete conversion after short reaction times, due to subsequent racemization [1].

Several strategies have been developed to mitigate racemization challenges in (S)-(+)-2-butanol production [1] [8] [23]. One effective approach involves the implementation of continuous processing systems, which allow for the rapid removal of the product from the reaction environment, thereby minimizing exposure to conditions that promote racemization [1]. This strategy has been successfully employed in micro-aqueous reaction systems, resulting in high enantiomeric excess for the produced alcohol [1].

Another mitigation technique involves careful control of reaction conditions, particularly pH and temperature [8] [9]. Studies have shown that racemization rates for chiral alcohols like (S)-(+)-2-butanol are highly dependent on these parameters, with lower temperatures and neutral pH generally favoring stereochemical stability [8].

The use of integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation has also shown promise for addressing racemization challenges [23]. This approach combines chemical and enzymatic steps in a continuous flow system, allowing for the efficient conversion of racemic mixtures to enantiopure products through dynamic kinetic resolution [23]. The process involves the oxidation of the racemic alcohol to the prochiral ketone, followed by stereoselective reduction to the desired enantiomer, achieving conversions of approximately 95% with nearly 100% selectivity [23].

| Racemization Challenge | Mitigation Strategy | Effectiveness | Reference |

|---|---|---|---|

| Time-dependent racemization | Continuous processing with short residence times | High (>96% ee maintained) | [1] |

| Acid-catalyzed racemization | pH control and neutral buffer systems | Moderate to high | [9] |

| Temperature-induced racemization | Low-temperature operation (20-30°C) | Moderate | [8] |

| General racemization | Integrated chemoenzymatic catalysis | High (95% conversion, ~100% selectivity) | [23] |

XLogP3

UNII

GHS Hazard Statements

H226 (99.64%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (99.28%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant